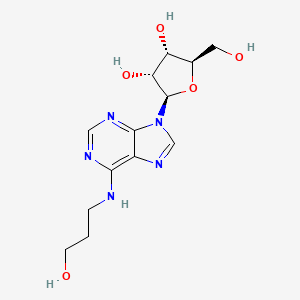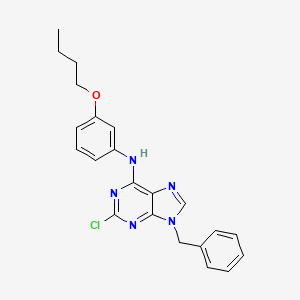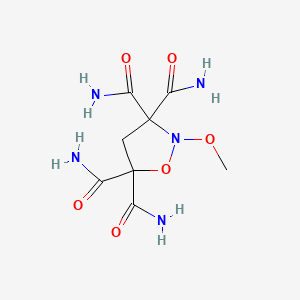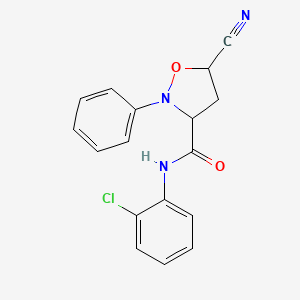
2,6-Dichloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine is a complex organic compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and a benzo[e][1,4]dioxepin moiety attached at position 7 of the purine ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of a purine derivative, followed by the introduction of the benzo[e][1,4]dioxepin moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the chlorine positions.
Scientific Research Applications
2,6-Dichloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,6-dichloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets through various types of interactions, such as hydrogen bonding, van der Waals forces, or covalent bonding. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropurine: Lacks the benzo[e][1,4]dioxepin moiety.
7-Benzyl-2,6-dichloropurine: Contains a benzyl group instead of the benzo[e][1,4]dioxepin moiety.
2,6-Dichloro-9-(2-hydroxyethyl)purine: Contains a hydroxyethyl group at position 9.
Uniqueness
The presence of the benzo[e][1,4]dioxepin moiety in 2,6-dichloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine imparts unique properties to the compound, such as increased rigidity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for specialized applications in research and industry.
Properties
CAS No. |
918304-43-5 |
|---|---|
Molecular Formula |
C14H10Cl2N4O2 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
2,6-dichloro-7-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purine |
InChI |
InChI=1S/C14H10Cl2N4O2/c15-12-11-13(19-14(16)18-12)17-7-20(11)10-6-21-9-4-2-1-3-8(9)5-22-10/h1-4,7,10H,5-6H2 |
InChI Key |
BCYAGPWPYHGFQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3C(=NC(=N4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)




![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)

![1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione](/img/structure/B12922919.png)


